2-氰基-N,N-二乙基乙酰胺

描述

Novel Synthesis and Antitumor Evaluation

The study presented in the first paper describes the synthesis of various heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. The synthesis involved one-pot reactions under mild conditions, leading to a diverse range of products with thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. The antitumor activities of these compounds were evaluated against three human cancer cell lines, with many showing high inhibitory effects. This highlights the potential of 2-cyanoacetamide derivatives in the development of new anticancer agents .

Facile Synthesis and Crystal Structure

The second paper focuses on the synthesis of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, a compound related to 2-cyanoacetamide. The synthesis was achieved through an acylation reaction using trifluoroacetic anhydride and was characterized by its short reaction time, high yield, and environmentally friendly process. The crystal structure of the compound was determined, revealing the conformation of the cyclohexene and thiophene rings. This work contributes to the understanding of the molecular structure of 2-cyanoacetamide derivatives .

Synthesis and Cyclizations of Cyanoacetamides

In the third paper, the synthesis of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides is described. The reactions of these compounds were nonselective, leading to mixtures of heterocyclization products. Additionally, the tautomeric equilibrium of one of the cyclization products was studied using DFT quantum chemical calculations. The biological activity of the synthesized compounds was also predicted in silico, suggesting potential applications in medicinal chemistry .

Synthesis of N-(2-pyridyl)cyanoacetamides

The fourth paper reports on the synthesis of N-(2-pyridyl)cyanoacetamides and their cyclization to form 4-amino-2H-pyrido-[1,2-a]pyrimidin-2-ones. The study explored the conditions that favor the formation of either product and the transformations between them. This research provides insight into the chemical behavior of cyanoacetamide derivatives under different conditions and their potential applications .

Synthesis with Docking Studies of Antimicrobial Agents

Finally, the fifth paper discusses the use of 2-cyano-N-arylacetamide for synthesizing various nitrogenous heterocycles with potential antimicrobial activity. Molecular docking studies were used to predict the activity of these compounds, which were then tested against bacterial and fungal strains. The results indicate that 2-cyanoacetamide derivatives could serve as valuable scaffolds for developing new antimicrobial agents .

科学研究应用

1. 抗肿瘤活性

2-氰基-N,N-二乙基乙酰胺衍生物在抗肿瘤应用中显示出潜力。例如,从2-氰基-N,N-二乙基乙酰胺衍生的化合物在各种癌细胞系,包括乳腺腺癌、非小细胞肺癌和中枢神经系统癌中表现出显著的抑制作用((H. Shams et al., 2010))。类似地,像Pt(DECO)2这样的衍生物在体内显示出最小的毒性,使它们成为未来在癌症动物模型中进行测试的有希望的候选物((Stephanie D. Dannen et al., 2020))。

2. 抗微生物活性

含有2-氰基-N,N-二乙基乙酰胺的化合物显示出显著的抗微生物特性。研究表明这些化合物对各种细菌和真菌菌株的有效性,暗示了它们在新型抗微生物剂开发中的潜在应用((E. Darwish et al., 2014))。

3. 磁性和电子性能

在材料科学领域,与2-氰基-N,N-二乙基乙酰胺相关的化合物已被用于研究单链磁体中的磁交换和弛豫障碍。例如,氰桥联单链磁体中酰胺配体的变化显示出随着键角增加而交换耦合强度线性增加的趋势,表明结构扰动对磁性能的影响((Xiaowen Feng et al., 2011))。

4. 新化合物的合成

2-氰基-N,N-二乙基乙酰胺作为合成各种杂环化合物的前体,包括噻吩、嘧啶和香豆素。这些化合物具有多种应用,从药物到工业材料((R. El-Sayed et al., 2017))。

5. 生物评价

2-氰基-N,N-二乙基乙酰胺的几种衍生物已经进行了生物评价,包括抗炎、退热和抗氧化活性。这表明这些化合物在治疗应用中的潜力((K. Madhavi et al., 2017))。

安全和危害

属性

IUPAC Name |

2-cyano-N,N-diethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-9(4-2)7(10)5-6-8/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSHIRFTLKZVIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

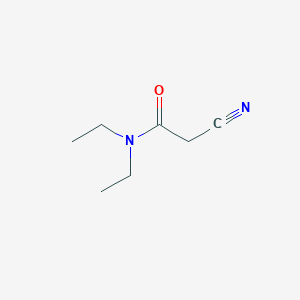

CCN(CC)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397378 | |

| Record name | 2-cyano-N,N-diethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N,N-diethylacetamide | |

CAS RN |

26391-06-0 | |

| Record name | 2-Cyano-N,N-diethylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26391-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyano-N,N-diethylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026391060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-cyano-N,N-diethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CYANO-N,N-DIETHYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7FKS72PYE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B141835.png)

![2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol](/img/structure/B141844.png)